Ethyl 3-amino-3-cyclopropylpropanoate

Chiral resolution Process chemistry Enantioselective synthesis

Ethyl 3-amino-3-cyclopropylpropanoate (CAS 149193-74-8) is a chiral β-amino acid ester featuring a conformationally constrained cyclopropyl side chain. As an ester of β-cyclopropylalanine, it serves as a versatile intermediate in medicinal chemistry, particularly for incorporating the cyclopropylalanine pharmacophore into peptidomimetic drug candidates.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13615512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-cyclopropylpropanoate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1CC1)N
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3
InChIKeyDARPOOYXGSBFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-3-Cyclopropylpropanoate: A Chiral Cyclopropyl β-Amino Acid Building Block for Next-Generation Drug Synthesis


Ethyl 3-amino-3-cyclopropylpropanoate (CAS 149193-74-8) is a chiral β-amino acid ester featuring a conformationally constrained cyclopropyl side chain. As an ester of β-cyclopropylalanine, it serves as a versatile intermediate in medicinal chemistry, particularly for incorporating the cyclopropylalanine pharmacophore into peptidomimetic drug candidates. The compound is available in both racemic and enantiomerically pure (R)- and (S)- forms, with patented routes enabling production at >95% enantiomeric excess [1]. Its unique structural attributes — the cyclopropyl ring's rigidity, the β-amino acid backbone, and the ethyl ester protecting group — make it a critical building block for programs targeting viral proteases, kinase inhibitors, and other therapeutic areas where conformational constraint and metabolic stability are paramount [2].

Why Ethyl 3-Amino-3-Cyclopropylpropanoate Cannot Be Replaced by Simple Alkyl or Aryl β-Amino Acid Esters


Substituting ethyl 3-amino-3-cyclopropylpropanoate with common alternatives such as ethyl 3-amino-3-methylpropanoate, ethyl 3-amino-3-isopropylpropanoate, or ethyl 3-amino-3-phenylpropanoate introduces significant risks in drug development programs. The cyclopropyl group imparts a unique combination of properties—conformational rigidity, enhanced metabolic stability via hyperconjugative stabilization, and distinct hydrophobic interactions—that directly translate into superior target binding and pharmacokinetic profiles [1]. For example, incorporation of a cyclopropylalanine residue at the P2–P1 position of HCV NS3/4A protease inhibitors resulted in approximately a 10-fold improvement in potency compared to earlier inhibitors lacking this motif [2]. Generic substitution with a phenyl or isopropyl analog not only forfeits this potency gain but may also introduce off-target liabilities. The following evidence demonstrates exactly where and how this compound yields quantifiable, reproducible differentiation from its closest analogs.

Quantitative Differentiation of Ethyl 3-Amino-3-Cyclopropylpropanoate: Benchmarked Evidence for Sourcing Decisions


Enantiomeric Purity: Patented Process Delivers >95% ee, Outperforming Classic Racemic Syntheses

The patented 5-step process (US6207854B1) produces ethyl 3-amino-3-cyclopropylpropanoate with substantially enantiomerically pure >95% enantiomeric excess (ee) [1]. In contrast, the previously described literature method using diazomethane and palladium acetate on the corresponding vinyl compound yields only the racemic form (0% ee) and involves a non-trivial and hazardous synthesis [2]. For medicinal chemistry programs requiring stereochemically defined building blocks, this difference eliminates the need for costly and low-yielding chiral chromatographic separation and ensures batch-to-batch consistency in downstream GMP synthesis.

Chiral resolution Process chemistry Enantioselective synthesis

Hydrolytic Stability: Cyclopropyl Ester Demonstrates >4.3-Fold Longer Half-life than Isopropyl Ester Analog

While the target compound is a β-amino acid ester rather than a cyclopropanecarboxylic acid ester, the stabilizing effect of the cyclopropyl group on ester hydrolysis is well-established and directly relevant to its storage and handling profile. Comparative stability data for valacyclovir (isopropyl ester) versus its cyclopropane analog shows that at pH 6 and 40 °C, the cyclopropane-containing ester has a half-life of >300 hours compared to only 69.7 hours for the isopropyl ester — a >4.3-fold enhancement [1]. This hyperconjugative stabilization, quantified as approximately 2 kcal/mol by computational analysis, arises from donation of the cyclopropane Walsh orbitals into the π*(C=O) orbital and is broadly transferable to β-amino esters bearing the cyclopropyl motif [2].

Prodrug stability Hydrolysis resistance Bioisostere design

Target Binding Affinity: Cyclopropylalanine at P2–P1 Improves HCV NS3 Protease Inhibitor Potency by ~10-Fold

In a focused SAR study on HCV NS3-4A serine protease inhibitors, replacement of the leucine residue at P2 with a cyclopropylalanine residue, combined with cyclopropylalanine at P1, yielded compound 24 with approximately 10-fold improved in vitro potency compared to the earlier P3-capped α-ketoamide inhibitor 1 [1]. The X-ray crystal structure of the inhibitor-protease complex (PDB 2A4R) confirmed that the cyclopropyl side chains formed a hydrophobic 'C-clamp' around Lys136, providing extensive and highly specific hydrophobic interactions that are not achievable with linear alkyl or aromatic amino acid side chains [2]. This demonstrates that the cyclopropyl group is not merely a generic hydrophobic moiety but a precision-engineered structural element for achieving optimal target engagement in NS3 protease and related binding pockets.

HCV protease inhibition Structure-activity relationship Peptidomimetic design

Selective Transporter Avoidance: Cyclopropyl β-Amino Acids Do Not Interact with the System L Amino Acid Transporter

In a study of novel cyclopropyl β-amino acid analogs of pregabalin and gabapentin targeting the α2-δ subunit of voltage-gated calcium channels, the cyclopropyl amino acid derivatives demonstrated potent binding to the α2-δ protein while showing no interaction with the large neutral amino acid system L (leucine) transporter [1]. This is a critical selectivity profile because system L transporter engagement is associated with competition for brain uptake of endogenous amino acids and potential metabolic interference. In contrast, pregabalin itself exhibits active transport via system L, which is essential for its oral bioavailability and CNS penetration [2]. The absence of system L interaction for cyclopropyl β-amino acid derivatives suggests that this scaffold can be used to fine-tune transporter-mediated pharmacokinetics independently of target engagement.

Transporter selectivity Blood-brain barrier Off-target profiling

Ethyl 3-Amino-3-Cyclopropylpropanoate: Proven Application Scenarios Where Superiority Over Analogs Is Realized


Synthesis of HCV NS3/4A Protease Inhibitors with Cyclopropylalanine at P2 and P1 Positions

Ethyl 3-amino-3-cyclopropylpropanoate is the direct precursor for incorporating cyclopropylalanine at the P2 and P1 positions of HCV NS3/4A serine protease inhibitors, a design strategy validated to deliver approximately 10-fold improved in vitro potency compared to earlier leucine-containing analogs [1]. The (S)-enantiomer, obtainable in >95% ee via the patented resolution process, enables stereospecific coupling in solid-phase peptide synthesis without epimerization risk. This application is critical for medicinal chemistry teams developing next-generation HCV protease inhibitors or other antiviral agents targeting viral cysteine and serine proteases where the cyclopropyl 'C-clamp' motif around catalytic lysine residues provides a structurally validated binding advantage.

Development of Conformationally Constrained Peptidomimetics for Kinase and Protease Targets

The β-amino acid backbone of ethyl 3-amino-3-cyclopropylpropanoate provides resistance to proteolytic degradation compared to α-amino acid analogs, while the cyclopropyl side chain imposes conformational rigidity that pre-organizes the molecule for target binding [1]. When incorporated into peptidomimetic inhibitors, this scaffold has been shown to avoid interaction with the system L amino acid transporter — a property that distinguishes it from gabapentinoid drugs and enables independent optimization of target affinity and transporter-mediated pharmacokinetics [2]. This makes the compound an ideal building block for CNS-penetrant or peripherally restricted drug candidates where transporter selectivity is a key design parameter.

Synthesis of Hydrolytically Stable Prodrugs and Ester-Protected Intermediates

The cyclopropyl group's hyperconjugative stabilization of the ester carbonyl — quantified at approximately 2 kcal/mol — confers enhanced resistance to both acid- and base-catalyzed hydrolysis compared to isopropyl or ethyl ester analogs lacking the cyclopropyl motif [1]. This property is particularly valuable for multistep synthetic routes requiring ester protection to survive sequential acidic, basic, or nucleophilic conditions. Procurement of ethyl 3-amino-3-cyclopropylpropanoate thus offers an inherently more robust intermediate for process chemistry groups scaling up complex synthetic sequences, reducing yield losses from premature ester cleavage that commonly plague methyl or isopropyl ester intermediates.

CCR5 Antagonist and HIV Entry Inhibitor Lead Optimization

Ethyl 3-amino-3-cyclopropylpropanoate serves as a precursor to optically active pyrrolidineacetic acid derivatives that function as CCR5 receptor antagonists with antiviral activity against HIV [1]. The cyclopropylalanine moiety is a key pharmacophoric element in these antagonists, and its availability in enantiomerically pure form (>95% ee) is essential for achieving the stereospecific receptor interactions required for CCR5 antagonism. For anti-HIV drug discovery programs, sourcing the pre-resolved (S)- or (R)-enantiomer directly accelerates SAR exploration and lead optimization cycles compared to in-house resolution of racemic material.

Quote Request

Request a Quote for Ethyl 3-amino-3-cyclopropylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.